6,8-Dibromo-1,2-dihydroisoquinolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

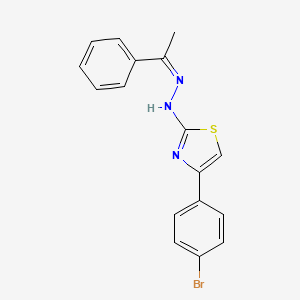

6,8-Dibromo-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C9H5Br2NO and a molecular weight of 302.95 . It is also known as 1(2H)-Isoquinolinone, 6,8-dibromo .

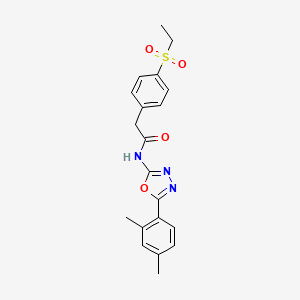

Molecular Structure Analysis

The molecular structure of 6,8-Dibromo-1,2-dihydroisoquinolin-1-one consists of a 1,2-dihydroisoquinolin-1-one core with bromine atoms at the 6 and 8 positions . The presence of these bromine atoms could potentially influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

The physical and chemical properties of 6,8-Dibromo-1,2-dihydroisoquinolin-1-one include a molecular weight of 302.95 . The compound is a solid at room temperature . More specific properties like melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications

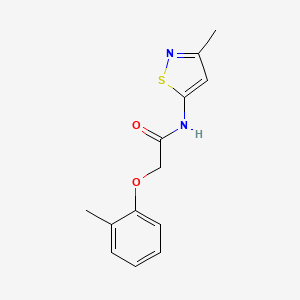

Synthesis and Medicinal Chemistry

6,8-Dibromo-1,2-dihydroisoquinolin-1-one serves as a key intermediate in the synthesis of complex organic molecules with potential medicinal applications. For example, it has been utilized in the efficient and selective synthesis of quinoline derivatives, highlighting its role in constructing molecules with potential biological activity. A study by Şahin et al. (2008) demonstrated the bromination reaction of tetrahydroquinoline, leading to the synthesis of dibromo tetrahydroquinoline derivatives in high yields. These derivatives are valuable for further chemical transformations, illustrating the compound's utility in synthetic organic chemistry and drug discovery efforts (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).

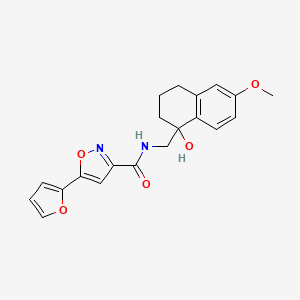

Material Science and Crystal Engineering

In material science and crystal engineering, derivatives of 6,8-Dibromo-1,2-dihydroisoquinolin-1-one are studied for their potential in forming lattice inclusion compounds and their role in crystal engineering. Alshahateet et al. (2004) discussed the formation of lattice inclusion compounds with dibromodiquinoline, a compound related to 6,8-Dibromo-1,2-dihydroisoquinolin-1-one. The study focused on the crystal structures of these compounds, highlighting the importance of aromatic edge−edge double C−H···N interactions in solid-state chemistry. Such research underscores the relevance of these compounds in designing new materials with specific molecular architectures (Alshahateet, Bishop, Craig, & Scudder, 2004).

Pharmacology and Drug Design

In the realm of pharmacology and drug design, the structural motifs present in 6,8-Dibromo-1,2-dihydroisoquinolin-1-one are explored for their potential as scaffolds in developing new therapeutic agents. The research by Lord et al. (2009) into quinoline-8-carboxamides as inhibitors of the poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) enzyme is an example of how derivatives of 6,8-Dibromo-1,2-dihydroisoquinolin-1-one can be utilized in creating drugs with a wide range of therapeutic activities. The study's findings on the structure-activity relationships of these compounds contribute to our understanding of how to design more potent and selective inhibitors for therapeutic use (Lord, Mahon, Lloyd, & Threadgill, 2009).

Safety and Hazards

The safety information available indicates that 6,8-Dibromo-1,2-dihydroisoquinolin-1-one may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

6,8-dibromo-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPPHWZKWNSXMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C(C=C(C=C21)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromo-1,2-dihydroisoquinolin-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)

![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)

![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997611.png)

![2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2997618.png)